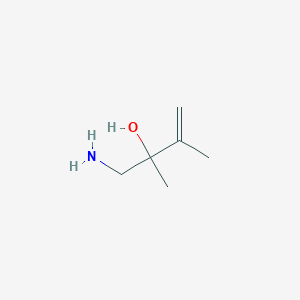
1-Amino-2,3-dimethyl-3-buten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,3-dimethylbut-3-en-2-ol is an organic compound with the molecular formula C6H13NO It is a derivative of butenol, characterized by the presence of an amino group and two methyl groups attached to the butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,3-dimethylbut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbut-3-en-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group.
Industrial Production Methods: In an industrial setting, the production of 1-amino-2,3-dimethylbut-3-en-2-ol may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,3-dimethylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-2,3-dimethylbut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-amino-2,3-dimethylbut-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The presence of the methyl groups can affect the compound’s steric properties, impacting its binding affinity and specificity.
Comparison with Similar Compounds
2,3-Dimethylbut-3-en-2-ol: A closely related compound lacking the amino group.
2,3-Dimethylbut-2-en-1-ol: Another similar compound with a different functional group arrangement.
Uniqueness: 1-Amino-2,3-dimethylbut-3-en-2-ol is unique due to the presence of both an amino group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-amino-2,3-dimethylbut-3-en-2-ol |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(3,8)4-7/h8H,1,4,7H2,2-3H3 |
InChI Key |
KWUHSNCZJAQEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



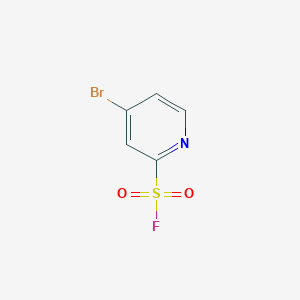
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)

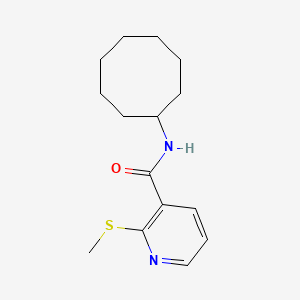
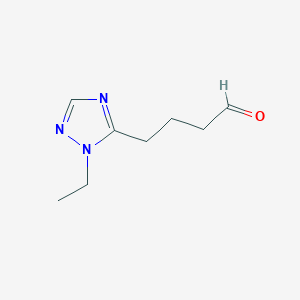

![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
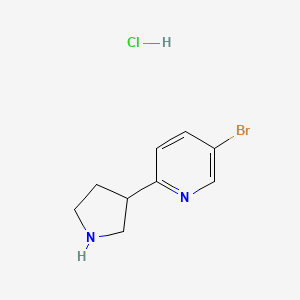

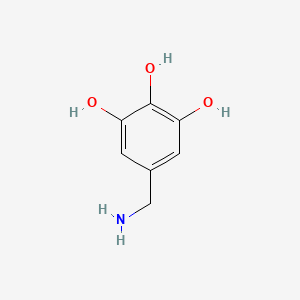
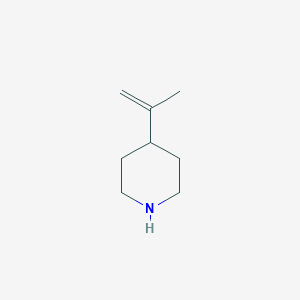
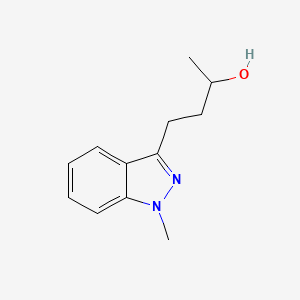
![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)
